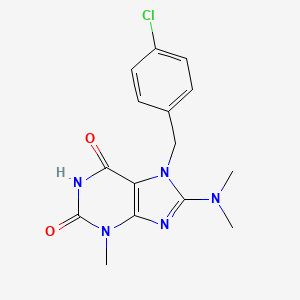![molecular formula C22H30N4O2 B2873731 2-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2097928-26-0](/img/structure/B2873731.png)
2-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds . The presence of the pyridazinone and pyridine rings suggests that the compound might have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the piperidine ring, followed by the introduction of the pyridazinone and pyridine rings . The exact synthetic route would depend on the desired stereochemistry and the availability of starting materials.Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the piperidine, pyridazinone, and pyridine rings. These functional groups could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar pyridazinone and pyridine rings could enhance the compound’s solubility in polar solvents .Scientific Research Applications
Synthesis and Structural Analysis
The chemical structure under investigation pertains to a class of compounds with significant relevance in medicinal chemistry due to their potential biological activities. For instance, the synthesis of vinylamines, which may share structural features with the compound , demonstrates the selectivity and stereochemistry of reactions involving cyclohexanone enamines, highlighting the intricate chemical processes that can lead to compounds with specific configurations and potential biological significance (Colonna et al., 1970). Furthermore, the synthesis of 5-hydroxy-2H-pyrrol-2-one derivatives from cyclohexyl isocyanide underlines the efficiency and versatility of synthetic routes that can be applied to generate compounds with potential pharmacological applications (Mingjin Fan et al., 2007).
Biological Relevance
Monoterpene derivatives, including pyrrolidine derivatives of carvotacetone, have been studied for their antimicrobial and antifungal properties. These compounds exhibit significant activity against fungi and bacteria, such as methicillin-resistant Staphylococcus aureus, indicating the potential therapeutic applications of structurally complex compounds derived from basic chemical scaffolds like the one (Veronica M. Masila et al., 2020).
Chemical Synthesis and Applications
The synthesis of zwitterionic pyridazine derivatives, including processes that involve ethyl 2-piperidine-carboxylate, showcases the synthetic flexibility and the potential to derive compounds with unique electronic and structural features. These synthetic pathways could lead to the development of novel materials or pharmaceuticals with specialized functions (T. Yamazaki et al., 1971).
Luminescence and Material Science
The synthesis and structural characterization of co-crystals based on bispyridyl-substituted α,β-unsaturated ketones reveal the potential of such compounds in material science, particularly in constructing materials with interesting luminescent properties. These findings suggest avenues for the application of similar chemical structures in the development of optoelectronic devices (Hongjuan Li et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl]methyl]-6-pyridin-4-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c27-21-5-4-20(19-6-12-23-13-7-19)24-26(21)16-18-8-14-25(15-9-18)17-22(28)10-2-1-3-11-22/h4-7,12-13,18,28H,1-3,8-11,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKSFQOZGKJJSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=NC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,4-Dimethoxyphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2873648.png)
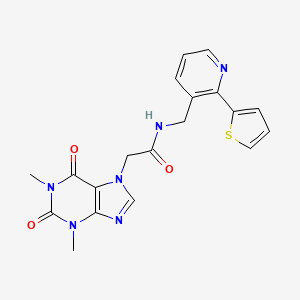
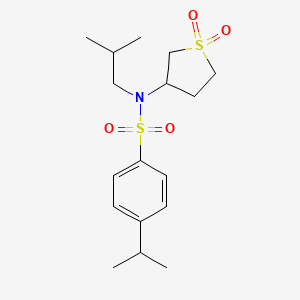
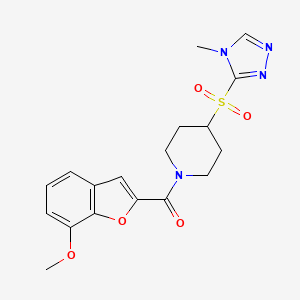
![2-[2-(methylthio)-1H-benzimidazol-1-yl]propanoic acid](/img/structure/B2873658.png)
![N-benzyl-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2873659.png)

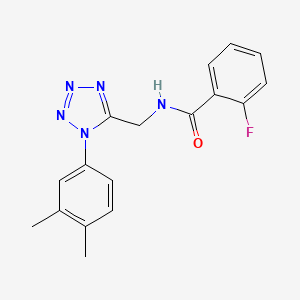
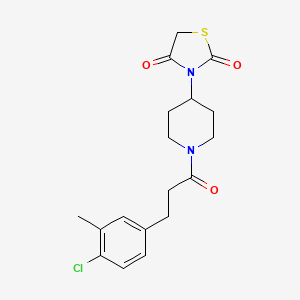
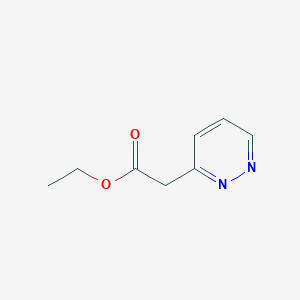
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2873665.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2873666.png)

